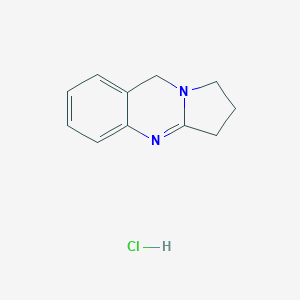

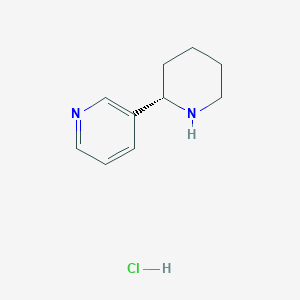

(S)-3-(piperidin-2-yl)pyridine hydrochloride

Vue d'ensemble

Description

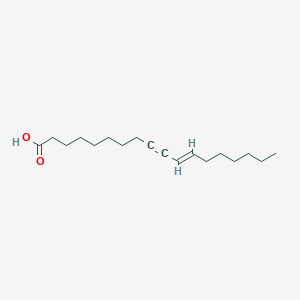

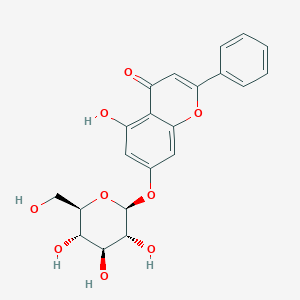

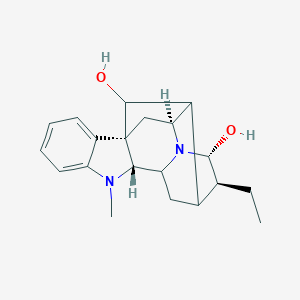

“(S)-3-(piperidin-2-yl)pyridine hydrochloride” is a chiral building block . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis

The molecular weight of “(S)-3-(piperidin-2-yl)pyridine hydrochloride” is 162.23 . The empirical formula is C10H14N2 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .Physical And Chemical Properties Analysis

“(S)-3-(piperidin-2-yl)pyridine hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Dipeptidyl Peptidase IV Inhibitors : Piperidine and pyridine derivatives, including compounds similar to “(S)-3-(piperidin-2-yl)pyridine hydrochloride”, have been explored for their role as dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are crucial in the treatment of type 2 diabetes mellitus (T2DM) by promoting insulin secretion through the inhibition of GLP-1 and GIP degradation. The research in this area is intense due to the recent approval of several DPP IV inhibitors and their potential long-term benefits (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Isoforms : Piperidine-based compounds have also been investigated for their selectivity as inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for understanding metabolism-based drug-drug interactions (DDIs) and developing safer therapeutic agents. Compounds such as “(S)-3-(piperidin-2-yl)pyridine hydrochloride” may contribute to deciphering the specific involvement of CYP isoforms in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Neurological Applications : Certain piperidine derivatives are being explored for their potential in improving cognitive functions and working memory, suggesting a significant avenue for therapeutic development in neurological disorders. The effectiveness of these compounds is believed to be related to their ability to induce desensitization of nicotinic acetylcholine receptors without an antecedent agonist action, offering a novel approach to drug design for cognitive enhancement (Buccafusco, Beach, & Terry, 2009).

Agrochemical Development

Pyridine-Based Agrochemicals : The role of pyridine derivatives extends into the agrochemical industry, where they are fundamental in the development of pesticides, including fungicides, insecticides, and herbicides. Intermediate Derivatization Methods have been highlighted as a crucial strategy in discovering new pyridine-based agrochemicals, enhancing the efficiency of identifying novel lead compounds to meet the rapidly changing requirements of agricultural practices (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(piperidin-2-yl)pyridine hydrochloride | |

CAS RN |

53912-89-3 | |

| Record name | Anabasine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053912893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4917XZ12G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: (S)-Anabasine hydrochloride acts as a nicotinic acetylcholine receptor agonist. [, ] It binds to these receptors in the central and peripheral nervous systems, mimicking the effects of acetylcholine. This interaction leads to various downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ]

ANone: Molecular Formula: C10H14N2 • HCl* Molecular Weight:* 202.7 g/mol

A: While the provided research doesn't delve deep into the SAR of (S)-Anabasine hydrochloride, one study focuses on synthesizing N-propargylanabasine derivatives. [] This suggests an interest in understanding how modifications to the anabasine structure, specifically at the nitrogen atom, might influence its activity and potentially lead to derivatives with improved pharmacological profiles.

A: Research indicates that (S)-Anabasine hydrochloride can be administered orally. [] While specific details about its ADME profile aren't included in the abstracts, one study explored its use as an antismoking agent. [] This implies that research has been conducted on its in vivo activity and efficacy in the context of smoking cessation, suggesting it possesses a favorable PK/PD profile for this application.

A: (S)-Anabasine hydrochloride's embryotoxic effects were evaluated in rat and rabbit models. [, ] The research aimed to understand the drug's safety profile during pregnancy. This highlights the use of in vivo models to investigate (S)-Anabasine hydrochloride's biological effects.

A: Studies investigated the embryotoxic potential of (S)-Anabasine hydrochloride in rats and rabbits. [, ] Results showed that at significantly high doses (exceeding therapeutic levels), the compound exhibited some embryotoxic effects, but not at therapeutic doses. This highlights the importance of understanding the drug's safety profile, particularly in sensitive populations.

A: Researchers have employed thin-layer chromatography to monitor the purity of (S)-Anabasine hydrochloride. [] This technique allows for the separation and identification of different components within a sample, ensuring the quality and consistency of the compound during research and development.

A: (S)-Anabasine hydrochloride, a natural alkaloid, has a research history intertwined with its use as an insecticide and its potential for smoking cessation. [] The provided research highlights studies dating back to the mid-20th century, demonstrating continued interest in understanding this compound's properties and exploring its applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.